molecular formula C18H14F6N2O2S B214907 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B214907
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: UZNMXAVRURUYPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to have promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Wirkmechanismus

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By blocking BTK activity, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide prevents the activation of downstream signaling pathways that are necessary for the survival and proliferation of cancer cells and the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer cells, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In autoimmune diseases, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide reduces inflammation, decreases autoantibody production, and improves disease symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide for lab experiments is its specificity for BTK, which makes it an ideal tool for studying B-cell receptor signaling pathways. However, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has some limitations, including its low solubility and potential off-target effects at high concentrations.

Zukünftige Richtungen

There are several potential future directions for the development and application of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the use of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other targeted therapies to improve its efficacy and reduce the risk of resistance. Another potential application of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is in the treatment of autoimmune diseases, where it has shown promising results in preclinical models. Finally, there is also interest in exploring the use of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide in other types of cancer, such as solid tumors, where B-cell receptor signaling pathways may also play a role in tumor growth and progression.

Synthesemethoden

The synthesis of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-(trifluoromethyl)aniline with ethyl 2-bromoacetate to form 2-(trifluoromethyl)phenylacetic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently treated with 2-(trifluoromethyl)phenylmagnesium bromide to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and it has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune disorders. In particular, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to be effective in targeting B-cell receptor signaling pathways, which are often dysregulated in various types of cancer and autoimmune diseases.

Eigenschaften

Produktname

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Molekularformel

C18H14F6N2O2S

Molekulargewicht

436.4 g/mol

IUPAC-Name

2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F6N2O2S/c19-17(20,21)11-5-1-3-7-13(11)25-15(27)9-29-10-16(28)26-14-8-4-2-6-12(14)18(22,23)24/h1-8H,9-10H2,(H,25,27)(H,26,28)

InChI-Schlüssel

UZNMXAVRURUYPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSCC(=O)NC2=CC=CC=C2C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSCC(=O)NC2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.